molecular formula C17H21N3O2 B5208361 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol CAS No. 5260-83-3

2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol

Cat. No. B5208361
CAS RN: 5260-83-3
M. Wt: 299.37 g/mol
InChI Key: ABFAKQQYKWEAII-UHFFFAOYSA-N
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Description

2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a chemical compound that belongs to the class of phenols. It has gained significant attention from the scientific community due to its potential therapeutic properties, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Additionally, 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol for lab experiments is its potent anti-tumor activity, which makes it an ideal candidate for cancer research. Additionally, 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been shown to exhibit low toxicity in normal cells, making it a safe and effective therapeutic agent. However, one of the limitations of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol as a therapeutic agent for different types of cancer. Moreover, research can also focus on the development of new formulations of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol that can improve its solubility and bioavailability. Finally, the potential of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol as a therapeutic agent for other diseases, such as neurodegenerative disorders, can also be explored.
Conclusion:
In conclusion, 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic properties, particularly in the field of cancer research. It exhibits potent anti-tumor activity, induces apoptosis and cell cycle arrest, and inhibits angiogenesis. 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its low toxicity in normal cells. However, its poor solubility in water remains a challenge. Further research is needed to explore the potential of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol as a therapeutic agent for different types of cancer and other diseases.

Synthesis Methods

The synthesis of 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-methoxy-4-hydroxybenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxylic acid tert-butyl ester in the presence of sodium hydride. The reaction takes place in anhydrous DMF at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol.

Scientific Research Applications

2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and liver cancer. 2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

2-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-12-14(5-6-15(16)21)13-19-8-10-20(11-9-19)17-4-2-3-7-18-17/h2-7,12,21H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFAKQQYKWEAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385533
Record name 2-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol

CAS RN

5260-83-3
Record name 2-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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